molecular formula C10H11Cl3N2 B13735652 3-Amino-8-chloro-6-methylquinoline dihydrochloride

3-Amino-8-chloro-6-methylquinoline dihydrochloride

Cat. No.: B13735652
M. Wt: 265.6 g/mol
InChI Key: IGMPFTSSLDWWCY-UHFFFAOYSA-N
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Description

3-Amino-8-chloro-6-methylquinoline dihydrochloride is a synthetically versatile chemical intermediate designed for research and development applications, particularly in pharmaceutical and medicinal chemistry. This dihydrochloride salt form offers enhanced stability and solubility for streamlined experimental handling. Quinolines represent a privileged scaffold in drug discovery, with over 250 FDA-approved drugs containing this structure . Chlorine-substituted quinolines, in particular, are a significant area of investigation; the presence of chlorine atoms in lead compounds is a common strategy to optimize potency and fine-tune pharmacokinetic properties . The specific substitution pattern of this compound—featuring an amino group at the 3-position, a chlorine at the 8-position, and a methyl group at the 6-position—provides a multifunctional platform for further synthetic elaboration. The reactive amino group serves as a key handle for constructing amide bonds or forming heterocyclic fused systems, while the chlorine atom is amenable to metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries . Researchers can leverage this compound in the design and synthesis of novel molecules targeting a wide spectrum of biological activities. Quinoline-based compounds are extensively documented in the scientific literature for their diverse pharmacological potential, including applications as antibacterial , anticancer , antiviral , and antitubercular agents . The 8-chloro-6-methylquinoline core structure provides a strategic foundation for developing compounds that may interact with various enzymatic targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

Molecular Formula

C10H11Cl3N2

Molecular Weight

265.6 g/mol

IUPAC Name

8-chloro-6-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H

InChI Key

IGMPFTSSLDWWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Substitution Reactions

A key step is the cyclization of substituted anilines or phenols with aldehydes or ketones under acidic conditions to form the quinoline core. For example, starting from 4-chloro-2-aminophenol or related derivatives, cyclization with aldehydes such as methacrylaldehyde in hydrochloric acid medium at elevated temperatures (around 90-110 °C) leads to substituted quinolines.

Amination at the 3-Position

The amino group introduction at the 3-position can be achieved by reduction of nitro precursors or via nucleophilic substitution reactions. For instance, a nitro group at the 3-position can be reduced to an amino group using reducing agents such as sodium borohydride in biphasic media with phase transfer catalysts, followed by acid treatment to yield the hydrochloride salt.

Salt Formation and Purification

The final dihydrochloride salt is typically formed by treatment of the free base with gaseous hydrochloric acid or concentrated hydrochloric acid solutions. The product is purified by filtration, washing with organic solvents such as chloroform, and drying. Purity is often confirmed by HPLC, with yields reported up to 95-105% in industrial processes.

Exemplary Industrial Process (Based on Patent CN108191753A)

Step Description Conditions Outcome
(a) Mix 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol in 25-30% hydrochloric acid Stir and warm to 90 °C First reaction solution
(b) Add methacrylaldehyde dropwise over 5 hours with glacial acetic acid Maintain 90-110 °C, reflux 1 hour Second reaction solution
(c) Cool to room temperature, filter 5-chloro-8-hydroxyquinoline hydrochloride Filtration Crude product filter cake
(d) Dissolve cake in water, adjust pH to acidic (pH 1-5), add activated carbon, filter Decolorization and purification Second filtrate
(e) Neutralize filtrate to pH ~7, filter, dry Final purification Pure 5-chloro-8-hydroxyquinoline product with HPLC purity 97-98%, yield ~95%

This process highlights the importance of controlled pH adjustments, activated carbon decolorization, and stepwise crystallization for high purity and yield.

Alternative Synthetic Routes and Related Chemistry

  • Modified Mannich reactions starting from 8-hydroxyquinoline derivatives, formaldehyde, and amines can be adapted to introduce amino groups at specific positions on the quinoline ring, potentially applicable to 3-aminoquinoline derivatives.
  • Reduction of ketones to alcohols followed by chlorination and amination steps in chlorinated solvents (chloroform, dichloromethane) have been reported for related quinoline compounds, providing routes to high-purity hydrochloride salts.
  • Chlorosulfonation and subsequent functional group transformations on methylquinolines can be used to prepare intermediates relevant for quinoline derivative synthesis, which may be adapted for substituted quinolines like 3-amino-8-chloro-6-methylquinoline.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials 4-chloro-2-nitrophenol, 4-chloro-2-aminophenol, methacrylaldehyde Purity critical for yield
Solvent Hydrochloric acid (25-30%), glacial acetic acid, water Acidic medium facilitates cyclization
Temperature 90-110 °C during cyclization and addition Controlled to avoid side reactions
Reaction time 5 hours dropwise addition + 1 hour reflux Ensures complete reaction
pH adjustment Acidic (pH 1-5) for decolorization; neutral (~7) for final precipitation Critical for purity
Purification Activated carbon treatment, filtration, drying Removes impurities and color
Yield 95-105% reported industrially High efficiency process
Purity HPLC purity 97-98% Suitable for research and pharmaceutical use

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The quinoline ring can undergo oxidation to form N-oxide derivatives . This reaction typically involves oxidizing agents like hydrogen peroxide or peracetic acid, leading to increased reactivity at specific positions.

  • Reduction : The compound may undergo reductive processes, potentially targeting the aromatic system or functional groups. For example, catalytic hydrogenation could modify the quinoline ring’s electron density.

Substitution Reactions

  • Electrophilic Substitution : The amino group (-NH₂) at position 3 can direct electrophilic attack. Substituents like chlorine (position 8) and methyl (position 6) influence regioselectivity. Possible reactions include acetylation or sulfonation under acidic conditions .

  • Nucleophilic Substitution : The chlorine atom (position 8) may act as a leaving group under basic conditions, enabling substitution with nucleophiles (e.g., hydroxide, amines).

Mannich Reaction

Though not directly demonstrated for this compound, structurally similar quinolines undergo Mannich reactions with aldehydes and amines to form aminoalkylated derivatives. For example:

  • Reagents : Formaldehyde, primary/secondary amines.

  • Conditions : Reflux in ethanol or methanol .

  • Outcome : Formation of β-amino alcohol derivatives, expanding synthetic utility.

Chelation with Metal Ions

The quinoline nitrogen and hydroxyl groups (if present) enable bidentate chelation with metals like Cu²⁺, Zn²⁺, or Fe³⁺. This property is critical for applications in medicinal chemistry and catalysis .

Reaction Conditions

Reaction TypeReagentsSolvent/ConditionsOutcome
OxidationH₂O₂, AcOHRoom temperatureN-oxide derivative
ReductionH₂ (catalytic)High pressureReduced quinoline
Nucleophilic SubstitutionNH₃, NaOHReflux in waterSubstituted quinoline

Structural Data

  • SMILES : AACXNUWLLIDMPR-UHFFFAOYSA-N (quinoline core with amino, chlorine, methyl).

  • Functional Groups :

    • Amino (-NH₂) : Enhances nucleophilicity and basicity.

    • Chlorine (-Cl) : Electron-withdrawing, influences regioselectivity.

    • Methyl (-CH₃) : Electron-donating, stabilizes adjacent positions.

Reactivity Trends

  • Directing Effects : The amino group strongly activates positions 2 and 4 for electrophilic substitution. Chlorine deactivates the ring but may direct substitution depending on its position .

  • Metal Chelation : Bidentate coordination with metals (e.g., Cu²⁺) via the nitrogen and adjacent carbocycle .

Scientific Research Applications

3-Amino-8-chloro-6-methylquinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-chloro-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In medicinal applications, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives with halogen, amino, and alkyl substituents are common in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Substituents Salt Form Key Properties Applications
3-Amino-8-chloro-6-methylquinoline dihydrochloride 8-Cl, 6-CH₃, 3-NH₂ Dihydrochloride High solubility in water; enhanced stability; potential antimicrobial activity Pharmaceutical research, enzyme studies
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic Acid Hydrochloride 8-Cl, 6-F, 7-azepane, 3-COOH Hydrochloride Fluorine enhances lipophilicity; carboxylic acid improves metal chelation Antibacterial agents (e.g., fluoroquinolones)
8-β-Aminobutylamino-6-methoxyquinoline dihydrochloride 8-NH(CH₂)₄NH₂, 6-OCH₃ Dihydrochloride Methoxy group increases membrane permeability; dihydrochloride boosts solubility Antimalarial research
6-Methoxyquinolin-7-amine derivatives 7-NH₂, 6-OCH₃ Varied (e.g., HCl) Methoxy and amino groups modulate receptor binding Cancer therapy, kinase inhibitors
Key Observations:
  • Chlorine and Methyl Groups : The 8-chloro and 6-methyl groups in the target compound likely contribute to steric hindrance and electron-withdrawing effects, influencing binding to biological targets like enzymes or receptors.
  • Salt Forms: Dihydrochloride salts (e.g., target compound, 8-β-aminobutylamino-6-methoxyquinoline) are preferred over mono-hydrochlorides for amines with multiple protonation sites, ensuring complete solubility in polar solvents .
  • Fluorine vs. Methoxy : The 6-fluoro substituent in ’s compound enhances lipophilicity and metabolic stability compared to the 6-methyl group in the target compound, which may affect tissue penetration .

Comparison with Non-Quinoline Dihydrochloride Salts

Dihydrochloride salts are widely used to stabilize amines across diverse applications:

Compound Structure Applications Rationale for Dihydrochloride
Putrescine dihydrochloride H₂N(CH₂)₄NH₂·2HCl Biogenic amine standard in food analysis Stabilizes the diamine for accurate quantification
Trientine dihydrochloride (NH₂CH₂CH₂NHCH₂)₂·2HCl Copper chelation therapy (Wilson’s disease) Enhances solubility and bioavailability for oral administration
Azoamidine dihydrochloride initiators Complex azo-amidine structures·2HCl Radical polymerization initiators Improves water solubility for industrial processes
Key Differences:
  • Target Compound vs. Biogenic Amines: Unlike putrescine/cadaverine dihydrochlorides (aliphatic diamines), the target compound’s aromatic quinoline core enables π-π interactions critical for binding to biological targets .
  • Pharmaceutical vs. Industrial Use : The target compound’s dihydrochloride form aligns with pharmaceutical needs (bioavailability), whereas azoamidine dihydrochlorides prioritize water solubility for industrial reactions .

Research Findings and Implications

  • Solubility Enhancement: The dihydrochloride form of the target compound increases solubility by >50% compared to its free base, critical for intravenous formulations .
  • Antimicrobial Activity : Preliminary studies suggest the 8-chloro-6-methyl substitution pattern confers higher activity against Gram-positive bacteria than 6-methoxy analogues .
  • Stability: Dihydrochloride salts of quinoline derivatives exhibit superior shelf-life under humid conditions compared to hydrochloride salts due to reduced hygroscopicity .

Notes

  • Nomenclature: Avoid conflating "hydrochloride" and "dihydrochloride"; the latter contains two HCl molecules per base molecule, altering stoichiometry and properties .
  • Synthetic Considerations : Dihydrochloride formation often requires excess HCl during crystallization, necessitating pH control to avoid decomposition.

Biological Activity

3-Amino-8-chloro-6-methylquinoline dihydrochloride is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Its unique structure, characterized by an amino group at the 3-position, a chlorine atom at the 8-position, and a methyl group at the 6-position of the quinoline ring, suggests potential for various biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

  • Chemical Formula : C10H11Cl2N
  • Molecular Weight : Approximately 220.12 g/mol
  • Structure : The presence of functional groups such as amino and chloro enhances its reactivity and biological interactions.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • In vitro Studies : The compound exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, including those resistant to traditional antibiotics.
  • Mechanism of Action : The amino group can participate in nucleophilic substitutions while the chlorine atom can undergo electrophilic aromatic substitution, allowing for effective interaction with bacterial targets.

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. In particular:

  • Activity Against Fungi : It has shown efficacy against fungi like Aspergillus niger and Candida albicans, making it a candidate for antifungal drug development .
  • Structure-Activity Relationship (SAR) : Modifications to the quinoline structure can enhance antifungal potency, suggesting a pathway for developing more effective derivatives .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

  • Cell Line Studies : The compound has displayed cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics. For example, it exhibited selective toxicity towards multidrug-resistant (MDR) cancer cells .
  • Mechanism Insights : The quinoline derivatives are known to interfere with several biochemical pathways involved in cancer cell proliferation and survival, indicating a multifaceted mechanism of action.

Case Studies

StudyFindings
Demonstrated significant antibacterial activity against resistant strains.
Showed antifungal efficacy against common pathogenic fungi.
Indicated cytotoxicity in MDR cancer cell lines with potential for further development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-8-chloro-6-methylquinoline dihydrochloride?

Answer:
A two-step approach is commonly employed:

Quinoline Core Synthesis : Utilize Vilsmeier-Haack type reagents (e.g., POCl₃/DMF) to introduce formyl/acetyl groups at the 3-position of chlorinated quinolines, as demonstrated in analogous syntheses of 2-chloro-3-formylquinolines .

Salt Formation : React the free base with hydrochloric acid (HCl) under controlled conditions (e.g., anhydrous ethanol, 0–5°C) to form the dihydrochloride salt. This method aligns with protocols for related dihydrochloride compounds, where stoichiometric HCl ensures complete protonation of basic sites .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures to enhance yield and purity.

Basic: How does the dihydrochloride salt form affect the compound’s physicochemical properties?

Answer :
The dihydrochloride form improves:

  • Solubility : Enhanced aqueous solubility due to ionic interactions, critical for in vitro assays (e.g., >50 mg/mL in PBS at pH 7.4) .
  • Stability : Reduced hygroscopicity compared to monohydrochloride salts, as observed in structurally similar compounds .
    Methodological Validation :
  • Assess solubility via shake-flask method with UV-Vis quantification.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation profiles against non-salt forms.

Basic: What analytical techniques are optimal for characterizing this compound?

Answer :
Primary Techniques :

TechniqueApplicationReference
X-ray Diffraction Confirm crystal structure and salt form
¹H/¹³C NMR Verify substitution pattern and purity
HPLC-MS Quantify purity and detect impurities
Additional Methods :
  • Elemental Analysis : Validate stoichiometry of Cl⁻ ions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer :
Strategies :

Refinement Tools : Use SHELXL for high-resolution refinement, especially for resolving disorder in chloride counterions .

Validation Metrics : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surface analysis to identify misplaced atoms.

Comparative Analysis : Compare with structurally related quinoline dihydrochlorides (e.g., AMG319 derivatives) to validate bond lengths and angles .
Case Example : If Cl⁻ positions conflict, employ twin refinement (SHELXT) or test alternative space groups .

Advanced: What experimental designs optimize solubility for pharmacological assays?

Answer :
Approaches :

  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
  • pH Adjustment : Prepare buffers (pH 1–3) to leverage the compound’s protonated state.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release, as tested with similar quinoline salts .
    Validation : Measure solubility via dynamic light scattering (DLS) and validate bioactivity in cell-based assays (e.g., IC₅₀ shifts).

Advanced: How to design mechanistic studies for target interaction analysis?

Answer :
Protocols :

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinase domains).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Structural Biology :

  • Co-crystallize the compound with its target protein and solve the structure using SHELX suites .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) guided by crystallographic data to predict binding modes .

Advanced: How to address contradictions in reported biological activity data?

Answer :
Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine).
  • Salt Form Differences : Compare dihydrochloride vs. free base activity, as salt forms can alter membrane permeability .
    Resolution Workflow :

Replicate studies using identical salt batches.

Validate via orthogonal assays (e.g., Western blotting alongside enzymatic assays).

Publish raw data and statistical analyses (e.g., Bland-Altman plots) to highlight reproducibility .

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